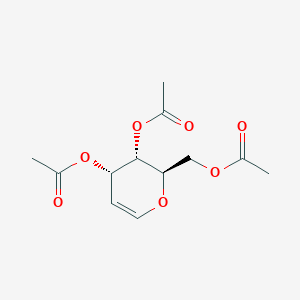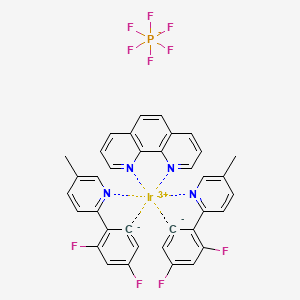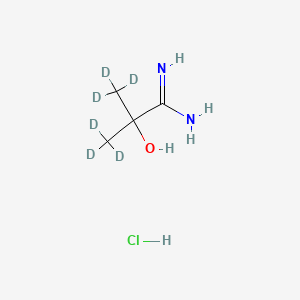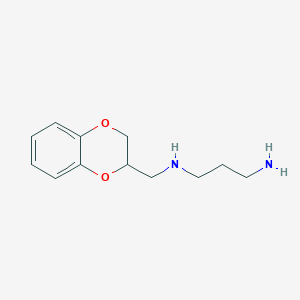
3,4,6-Tri-O-acetyl-D-allal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Tri-O-acetyl-D-allal is a derivative of D-allal, a monosaccharide. It is characterized by the presence of three acetyl groups attached to the hydroxyl groups at positions 3, 4, and 6 of the sugar molecule. This compound is commonly used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-D-allal typically involves the acetylation of D-allal. One common method is the reaction of D-allal with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6-Tri-O-acetyl-D-allal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4,6-Tri-O-acetyl-D-allal is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is utilized in the development of glycosylated drugs and prodrugs.
Industry: It is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,4,6-Tri-O-acetyl-D-allal involves its ability to undergo various chemical transformations. The acetyl groups can be selectively removed or substituted, allowing the compound to participate in a wide range of reactions. These transformations are often catalyzed by enzymes or chemical reagents, leading to the formation of biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another acetylated sugar derivative with similar reactivity.
1,5-Anhydro-3,4,6-tri-O-acetyl-2-deoxy-D-ribo-hex-1-enitol: A related compound with a different sugar backbone
Uniqueness
3,4,6-Tri-O-acetyl-D-allal is unique due to its specific acetylation pattern, which allows for selective reactions at the 3, 4, and 6 positions. This selectivity makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .
Eigenschaften
CAS-Nummer |
52485-06-0 |
|---|---|
Molekularformel |
C12H16O7 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
[(2R,3S,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11+,12-/m0/s1 |
InChI-Schlüssel |
LLPWGHLVUPBSLP-TUAOUCFPSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
![1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B13897972.png)

![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)


![Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)

![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)




![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)
